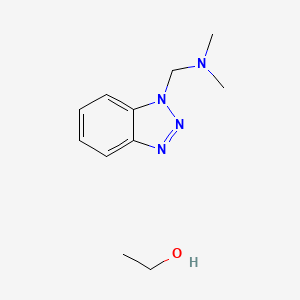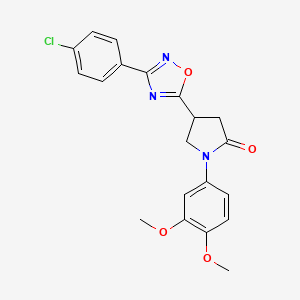![molecular formula C16H19N3O3S B2582703 2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide CAS No. 2305572-61-4](/img/structure/B2582703.png)
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a small molecule inhibitor that targets the protein-protein interactions involved in the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
MPPA targets the protein-protein interactions involved in the formation of amyloid fibrils. Amyloid fibrils are composed of misfolded proteins that aggregate and form insoluble deposits in the brain, leading to neurodegeneration. MPPA binds to the amyloidogenic proteins and prevents their aggregation, thereby reducing the toxicity associated with amyloid aggregates.
Biochemical and Physiological Effects:
MPPA has been shown to reduce the accumulation of amyloid-beta in the brains of transgenic mice models of Alzheimer's disease. MPPA also reduces the toxicity associated with amyloid aggregates and prevents the formation of amyloid fibrils. These findings suggest that MPPA has the potential to be developed as a novel therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MPPA is its ability to inhibit the formation of amyloid fibrils and reduce the toxicity associated with amyloid aggregates. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of neurodegenerative diseases. However, one of the limitations of MPPA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of MPPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that improve the solubility and bioavailability of MPPA. Additionally, further studies are needed to investigate the safety and efficacy of MPPA in animal models and human clinical trials. Finally, the potential of MPPA as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease and type 2 diabetes, should also be explored.
Synthesis Methods
The synthesis of MPPA involves a multi-step process that begins with the preparation of 3-methyl-4-phenylpyrazole. This intermediate is then reacted with N-(2-bromoethyl)acetamide to form 2-(3-methyl-4-phenylpyrazol-1-yl)acetamide. The final step involves the reaction of 2-(3-methyl-4-phenylpyrazol-1-yl)acetamide with (E)-3-methylsulfonylprop-2-enyl bromide to form 2-(3-methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide.
Scientific Research Applications
MPPA has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Several studies have shown that MPPA can inhibit the formation of amyloid fibrils and reduce the toxicity associated with amyloid aggregates. MPPA has also been shown to reduce the accumulation of amyloid-beta in the brains of transgenic mice models of Alzheimer's disease. These findings suggest that MPPA has the potential to be developed as a novel therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(3-methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-15(14-7-4-3-5-8-14)11-19(18-13)12-16(20)17-9-6-10-23(2,21)22/h3-8,10-11H,9,12H2,1-2H3,(H,17,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILOBADVYNUKMW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)

![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)